N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole ring system, a thiophene ring, and a carboxamide group
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c19-8-6-12(16-2-1-9-23-16)5-7-18-17(20)13-3-4-14-15(10-13)22-11-21-14/h1-4,9-10,12,19H,5-8,11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMVGSLAKHEEHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCC(CCO)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophene boronic acid and a suitable halogenated precursor.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the carboxylic acid derivative of the benzo[d][1,3]dioxole ring with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure may be useful in the development of organic semiconductors or other advanced materials.
Mechanism of Action
The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d][1,3]dioxole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d][1,3]dioxole-5-methylamide: Similar structure but with a methylamide group.
Uniqueness
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the benzo[d][1,3]dioxole and thiophene rings provides a scaffold that can interact with various biological targets, making it a versatile compound for research and development.
Biological Activity
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a thiophene ring, a benzo[d][1,3]dioxole moiety, and a carboxamide group. The molecular formula is , with a molecular weight of approximately 348.4 g/mol. The presence of these functional groups is significant as they contribute to the compound's biological activity.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thereby altering metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing various physiological responses.
- Antimicrobial Properties : Similar compounds have shown potential antimicrobial effects, suggesting that this compound may also exhibit such properties.
Antimicrobial Activity
Research indicates that compounds with similar structures can exhibit significant antimicrobial activity. For instance, studies on thiobenzanilides have highlighted their effectiveness against various pathogens. The presence of hydroxyl and thiophene groups may enhance this activity through improved solubility and interaction with microbial cell membranes .
Anti-inflammatory Effects
This compound may possess anti-inflammatory properties. Compounds containing benzo[d][1,3]dioxole moieties have been documented to reduce inflammation in various models by inhibiting pro-inflammatory cytokines and mediators.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial effects of thiophene derivatives; found significant inhibition against Gram-positive bacteria. |
| Study 2 | Explored the anti-inflammatory potential of similar compounds in murine models; observed reduced edema and cytokine levels. |
| Study 3 | Analyzed the interaction of benzo[d][1,3]dioxole derivatives with various receptors; indicated potential as a therapeutic agent in pain management. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
